H-Ala-Ala-Pro-pNA . HCl

Description

BenchChem offers high-quality H-Ala-Ala-Pro-pNA . HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Ala-Pro-pNA . HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UWSFXBGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of H-Ala-Ala-Pro-pNA · HCl

Technical Guide: Synthesis of H-Ala-Ala-Pro-pNA[1] · HCl

Executive Summary

H-Ala-Ala-Pro-pNA[1][2] · HCl (L-Alanyl-L-alanyl-L-proline-p-nitroanilide hydrochloride) is a chromogenic substrate utilized primarily in the kinetic assaying of serine proteases, specifically those exhibiting specificity for proline or alanine residues at the P1 position (e.g., prolyl oligopeptidases or specific elastase isoforms).[1]

The synthesis of this molecule presents a distinct "bottleneck": the formation of the amide bond between the C-terminal Proline and the electron-deficient p-nitroaniline (pNA). Standard carbodiimide couplings (EDC/DCC) often fail to produce satisfactory yields for pNA derivatives due to the low nucleophilicity of the aniline amine.[3]

This guide details a Solution-Phase Synthesis strategy utilizing the Mixed Anhydride Method for the critical pNA coupling, followed by fragment condensation. This route is selected for its scalability, cost-effectiveness, and ability to maintain optical purity.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Synthetic Challenge: The pNA "Wall"

The primary challenge in synthesizing H-Ala-Ala-Pro-pNA is the attachment of the chromophore.

-

Electronic Deactivation: The nitro group (-NO2) on the aniline ring is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amino group.[3]

-

Steric Hindrance: Proline is a secondary amine with a cyclic structure, adding steric bulk at the coupling site.

Therefore, the synthesis is designed "C-to-N" (C-terminus to N-terminus) but requires high-energy activation for the first step.[1]

Retrosynthetic Workflow

We will disassemble the target molecule into three key precursors:

-

Boc-Pro-OH: The C-terminal amino acid (protected).[1]

-

Boc-Ala-Ala-OH: The N-terminal dipeptide fragment.[1]

Figure 1: Retrosynthetic analysis showing the critical convergence points. The red pathway indicates the high-energy coupling step.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Boc-Pro-pNA (The Critical Step)

Method: Mixed Anhydride Coupling via Isobutyl Chloroformate (IBCF).[1] Rationale: IBCF forms a highly reactive mixed anhydride intermediate that is sufficiently electrophilic to react with the weak nucleophile pNA.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Boc-Pro-OH | 1.0 | Starting Material |

| N-Methylmorpholine (NMM) | 1.0 | Base (Acid Scavenger) |

| Isobutyl Chloroformate (IBCF) | 1.0 | Activator |

| p-Nitroaniline (pNA) | 1.0 - 1.2 | Nucleophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol

-

Activation:

-

Dissolve Boc-Pro-OH (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Cool the solution to -15°C (Salt/Ice bath).

-

Add N-Methylmorpholine (NMM) (10 mmol).[1] Stir for 5 minutes.

-

Dropwise add Isobutyl Chloroformate (IBCF) (10 mmol).[1] Crucial: Maintain temperature below -10°C to prevent disproportionation of the mixed anhydride.

-

Stir for 15 minutes at -15°C to ensure formation of the mixed anhydride.

-

-

Coupling:

-

Add p-Nitroaniline (10-12 mmol) directly to the cold mixture.

-

Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

Stir overnight at RT.

-

-

Workup:

Phase 2: Deprotection to H-Pro-pNA[1] · HCl

Method: Acidolysis using HCl in Dioxane.

Protocol

-

Dissolve Boc-Pro-pNA (from Phase 1) in a minimal amount of dry Dioxane.[1]

-

Add 4M HCl in Dioxane (10 equivalents).

-

Stir at RT for 1-2 hours. Monitor by TLC (disappearance of starting material).

-

Precipitation: Add cold Diethyl Ether to the solution. The product H-Pro-pNA · HCl will precipitate as a white/off-white solid.[1]

-

Filter, wash with ether, and dry under vacuum.[1]

Phase 3: Fragment Condensation (Boc-Ala-Ala-OH + H-Pro-pNA)

Method: EDC/HOBt Coupling.[1] Rationale: Since the amine (H-Pro-pNA) is now a secondary amide (proline) rather than an aniline, its nucleophilicity is restored to standard peptide levels.[1] We can use milder, standard coupling agents to avoid racemization.[1][6]

Reagents

| Reagent | Equiv. | Role |

| Boc-Ala-Ala-OH | 1.1 | Carboxyl Component |

| H-Pro-pNA[1][7] · HCl | 1.0 | Amine Component |

| EDC[1] · HCl | 1.2 | Coupling Agent |

| HOBt (anhydrous) | 1.2 | Racemization Suppressor |

| DIPEA | 2.5 | Base (Neutralize HCl salt) |

| DMF | Solvent | Reaction Medium |

Protocol

-

Dissolve Boc-Ala-Ala-OH (available commercially or synthesized via standard Boc-Ala-OH + H-Ala-OMe) in DMF.[1]

-

Add HOBt and EDC · HCl at 0°C. Stir for 15 minutes.

-

Stir at 0°C for 1 hour, then at RT overnight.

-

Workup:

Phase 4: Final Deprotection & Isolation

Target: H-Ala-Ala-Pro-pNA[1] · HCl

-

Dissolve Boc-Ala-Ala-Pro-pNA in 4M HCl/Dioxane (or 3M HCl in EtOAc).

-

Stir at RT for 45-60 minutes.

-

Evaporate solvent or precipitate with Ether.[1]

-

Lyophilization: Dissolve the crude salt in water/acetonitrile and lyophilize to obtain the final product as a fluffy white powder.

Part 3: Quality Control & Validation

To ensure the "Trustworthiness" of the synthesis, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | [M+H]+ = 378.4 Da (approx, calc.[1] for free base C17H23N5O5) |

| Purity | RP-HPLC (C18 Column) | > 95% Area under curve (214 nm & 315 nm) |

| Optical Rotation | Polarimetry | Must match literature values (specific to solvent/conc.)[1] |

| Appearance | Visual | White to off-white powder (Yellow tint indicates free pNA impurity) |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure THF is strictly anhydrous. Water destroys the mixed anhydride. If IBCF fails, switch to Phosphorous Oxychloride (POCl3) method (Wieland’s method) in Pyridine, which is more aggressive but higher yielding for pNA.[1]

-

Racemization: Use HOBt during Phase 3. Keep Phase 1 cold (-15°C).[1]

-

Free pNA Contamination: pNA is difficult to remove. If recrystallization fails, wash the organic layer in Phase 1 extensively with 1N HCl (pNA is a very weak base, but protonation helps removal) or use column chromatography (DCM/MeOH).[1]

Part 4: Mechanism of Action (Assay Principle)[1]

Understanding why we synthesize this molecule helps in validating its function.

Figure 2: The enzymatic hydrolysis pathway.[1] The synthesis must ensure the Pro-pNA bond is stable enough to resist spontaneous hydrolysis but susceptible to enzymatic cleavage.

References

-

Nishi, N., & Noguchi, J. (1973).[1] Synthesis of p-nitroanilides of amino acids and peptides. This seminal work establishes the Mixed Anhydride protocol for pNA derivatives.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 5. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

H-Ala-Ala-Pro-pNA · HCl: A Chromogenic Key to Unlocking Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chromogenic Substrates in Biochemical Research

In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role. These enzymes, which catalyze the cleavage of peptide bonds, are fundamental to a vast array of physiological processes, from protein turnover and digestion to apoptosis and blood coagulation. Consequently, the aberrant activity of proteases is often implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This has positioned proteases as a critical class of therapeutic targets.

The study of protease function and the discovery of their modulators necessitate robust and reliable methods for quantifying their enzymatic activity. Chromogenic substrates have emerged as indispensable tools in this endeavor. These synthetic peptides are ingeniously designed to mimic the natural substrates of proteases but with a crucial modification: the C-terminus is linked to a chromophore, a molecule that, upon cleavage, undergoes a detectable change in its optical properties. One of the most widely employed chromophores is p-nitroaniline (pNA), which is colorless when part of the peptide substrate but becomes a vibrant yellow upon its release, with a characteristic absorbance maximum between 405 and 410 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity, providing a simple, continuous, and quantitative measure of the protease's function.

This guide provides a comprehensive technical overview of a specific and widely utilized chromogenic substrate, H-Ala-Ala-Pro-pNA · HCl. We will delve into its chemical properties, its primary enzymatic targets, and its diverse applications in biochemical research and drug discovery.

H-Ala-Ala-Pro-pNA · HCl: Structure and Mechanism of Action

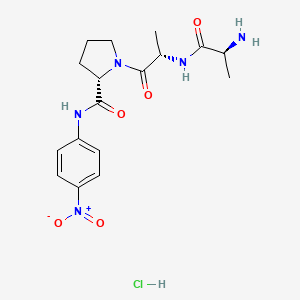

H-Ala-Ala-Pro-pNA · HCl is a synthetic tripeptide composed of Alanine-Alanine-Proline, with a p-nitroanilide group attached to the C-terminal proline via an amide bond. The hydrochloride salt form enhances the compound's solubility in aqueous buffers, a critical feature for its use in biochemical assays.

Chemical Structure:

-

Peptide Sequence: Ala-Ala-Pro

-

Chromophore: p-nitroanilide (pNA)

-

Salt Form: Hydrochloride (HCl)

-

Molecular Formula: C₁₇H₂₃N₅O₅ · HCl

-

Molecular Weight: 413.86 g/mol

The specificity of a chromogenic substrate is dictated by its amino acid sequence. The Ala-Ala-Pro sequence of H-Ala-Ala-Pro-pNA · HCl makes it a preferred substrate for proteases that recognize and cleave at the C-terminal side of a proline residue, particularly certain prolyl endopeptidases and tripeptidyl aminopeptidases.

The mechanism of action is straightforward yet elegant. In the presence of a cognate protease, the enzyme's active site recognizes the tripeptide sequence and catalyzes the hydrolysis of the amide bond between the C-terminal proline and the p-nitroanilide moiety. This enzymatic cleavage releases the pNA molecule, which, in an aqueous solution, imparts a yellow color. The intensity of this color, and thus the absorbance of the solution at 405-410 nm, increases over time as more substrate is hydrolyzed. By monitoring this change in absorbance, researchers can precisely determine the reaction velocity and, consequently, the activity of the enzyme.

Caption: Enzymatic cleavage of H-Ala-Ala-Pro-pNA by a target protease.

Primary Enzymatic Targets

The tripeptide sequence of H-Ala-Ala-Pro-pNA · HCl confers specificity towards certain classes of proteases. The most prominent targets are Prolyl Endopeptidase (PEP) and Tripeptidyl Peptidase I (TPP-I).

Prolyl Endopeptidase (PEP)

Prolyl endopeptidases (PEPs, EC 3.4.21.26) are serine proteases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. These enzymes are ubiquitously expressed and play a crucial role in the metabolism of proline-containing peptides and proteins, including several neuropeptides and hormones.

Biochemical Significance of PEP:

-

Neurobiology: PEP is implicated in the regulation of neuropeptides in the brain, and altered PEP activity has been associated with neurological and psychiatric disorders.

-

Celiac Disease: Gluten, the trigger for celiac disease, is rich in proline residues, making it resistant to complete digestion by human gastrointestinal enzymes. PEPs from various sources are being investigated as potential oral enzyme therapies to break down immunogenic gluten peptides in the digestive tract.

H-Ala-Ala-Pro-pNA · HCl serves as an excellent substrate for assaying PEP activity due to the C-terminal proline residue. The cleavage of the Pro-pNA bond allows for the sensitive detection of PEP activity.

Tripeptidyl Peptidase I (TPP-I)

Tripeptidyl Peptidase I (TPP-I, EC 3.4.14.9), also known as lysosomal pepstatin-insensitive protease, is a lysosomal serine protease that removes tripeptides from the N-terminus of proteins and peptides.

Biochemical Significance of TPP-I:

-

Lysosomal Function: TPP-I is essential for protein degradation within the lysosome.

-

Neuronal Ceroid Lipofuscinosis: Genetic deficiencies in TPP-I lead to a rare and fatal neurodegenerative disorder called late-infantile neuronal ceroid lipofuscinosis (LINCL or CLN2 disease), characterized by the accumulation of autofluorescent material in the lysosomes.

The Ala-Ala-Pro sequence of H-Ala-Ala-Pro-pNA · HCl mimics the N-terminus of a natural substrate for TPP-I. The enzyme cleaves the entire tripeptide-pNA molecule, releasing p-nitroaniline and allowing for the quantification of TPP-I activity.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for utilizing H-Ala-Ala-Pro-pNA · HCl in enzyme assays. These protocols are intended as a starting point and may require optimization based on the specific enzyme, sample type, and experimental goals.

Protocol 1: Determination of Prolyl Endopeptidase (PEP) Activity

This protocol outlines a continuous spectrophotometric assay for measuring PEP activity in a 96-well microplate format.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT (Dithiothreitol). Prepare fresh.

-

Substrate Stock Solution (100 mM): Dissolve a calculated amount of H-Ala-Ala-Pro-pNA · HCl in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution (1 mM): Dilute the 100 mM stock solution 1:100 in the Assay Buffer. Prepare this solution fresh before each experiment.

-

Enzyme Solution: Purified or partially purified PEP, diluted in Assay Buffer to a concentration that yields a linear rate of pNA release over the desired time course. The optimal enzyme concentration should be determined empirically.

-

Positive Control: A known active PEP preparation.

-

Negative Control: Assay Buffer without the enzyme.

2. Assay Procedure:

-

To each well of a clear, flat-bottom 96-well microplate, add the following components in the specified order:

-

Test Wells: 50 µL of Assay Buffer, 25 µL of Enzyme Solution.

-

Positive Control Wells: 50 µL of Assay Buffer, 25 µL of Positive Control Enzyme Solution.

-

Negative Control (Blank) Wells: 75 µL of Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the enzymatic reaction by adding 25 µL of the 1 mM Working Substrate Solution to all wells. The final reaction volume will be 100 µL.

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-20 minutes. Ensure the reaction rate is linear during the measurement period.

3. Data Analysis:

-

For each well, subtract the initial absorbance reading (at time = 0) from all subsequent readings to obtain the change in absorbance (ΔA₄₀₅).

-

Subtract the rate of the negative control (blank) from the rates of all other wells to correct for any non-enzymatic hydrolysis of the substrate.

-

Plot the corrected ΔA₄₀₅ values against time (in minutes) for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA₄₀₅/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)

Where:

-

V₀: Initial reaction velocity (ΔA₄₀₅/min)

-

V_total: Total reaction volume in the well (in mL, e.g., 0.1 mL)

-

ε: Molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹)

-

l: Path length of the light through the well (for a standard 96-well plate, this is typically calculated based on the volume and well geometry, or a standard can be used for calibration. For a 100 µL volume, it is approximately 0.28 cm. For precise measurements, a standard curve of pNA should be generated.)

-

V_enzyme: Volume of the enzyme solution added to the well (in mL, e.g., 0.025 mL)

-

Protocol 2: High-Throughput Screening (HTS) of PEP Inhibitors

This protocol is adapted for a 384-well plate format suitable for screening large compound libraries for potential PEP inhibitors.

Caption: A typical high-throughput screening workflow for identifying PEP inhibitors.

1. Reagent and Plate Preparation:

-

Assay Buffer, Substrate Solutions, and Enzyme Solution: Prepare as described in Protocol 1.

-

Compound Plates: Prepare 384-well plates containing the test compounds dissolved in DMSO at the desired screening concentration. Include wells with DMSO only (negative control, 0% inhibition) and a known potent PEP inhibitor (positive control, 100% inhibition).

2. Assay Procedure:

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions from the compound plates into the corresponding wells of a 384-well clear, flat-bottom assay plate.

-

Add 10 µL of the diluted PEP enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

Initiate the reaction by adding 10 µL of the working substrate solution to all wells. The final reaction volume will be approximately 20 µL.

-

Immediately transfer the plate to a microplate reader and measure the absorbance at 405 nm in kinetic mode for 5-10 minutes.

3. Data Analysis:

-

Calculate the reaction rate (V₀) for each well as described in Protocol 1.

-

Calculate the percentage of inhibition for each test compound using the following formula:

% Inhibition = [1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control)] * 100

Where:

-

V_compound: Reaction rate in the presence of the test compound.

-

V_positive_control: Reaction rate in the presence of the known inhibitor.

-

V_negative_control: Reaction rate in the presence of DMSO only.

-

-

Compounds that exhibit inhibition above a predefined threshold (e.g., >50%) are identified as "hits" and are selected for further validation and characterization.

Applications in Drug Discovery and Diagnostics

The versatility and reliability of H-Ala-Ala-Pro-pNA · HCl make it a valuable tool in both preclinical drug discovery and the development of diagnostic assays.

Drug Discovery: A Target for Therapeutic Intervention

-

High-Throughput Screening (HTS): As detailed in the protocol above, H-Ala-Ala-Pro-pNA · HCl is ideally suited for HTS campaigns to identify novel inhibitors of PEP and TPP-I. The simplicity and robustness of the colorimetric assay allow for the rapid screening of tens of thousands of compounds.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize analogs of these compounds to improve their potency, selectivity, and pharmacokinetic properties. H-Ala-Ala-Pro-pNA · HCl is used to quantitatively assess the inhibitory activity of these new compounds, guiding the optimization process.

-

Mechanism of Inhibition Studies: This substrate can be used in kinetic experiments to determine the mechanism by which an inhibitor interacts with the target enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

Diagnostic Potential: A Biomarker for Disease

The measurement of protease activity in clinical samples can provide valuable diagnostic and prognostic information. While specific diagnostic kits utilizing H-Ala-Ala-Pro-pNA · HCl are not widely commercialized, the principle of its application is sound.[2][3]

-

Monitoring Disease Progression: In conditions where PEP or TPP-I activity is altered, assays using this substrate could potentially be used to monitor disease progression or the response to therapy.

-

Biomarker Discovery: Research utilizing H-Ala-Ala-Pro-pNA · HCl can help to validate PEP or TPP-I as biomarkers for specific diseases.

Quantitative Data Summary

The following table summarizes key quantitative data for H-Ala-Ala-Pro-pNA · HCl and its interaction with target enzymes. It is important to note that kinetic parameters can vary depending on the specific enzyme source and assay conditions.

| Parameter | Value | Source/Reference |

| Substrate Properties | ||

| Molecular Formula | C₁₇H₂₃N₅O₅ · HCl | - |

| Molecular Weight | 413.86 g/mol | - |

| Absorbance Maximum (λmax) of pNA | 405-410 nm | [4][5] |

| Molar Extinction Coefficient (ε) of pNA | ~10,000 M⁻¹cm⁻¹ at 405 nm | [6] |

| Enzyme Kinetics (Representative) | ||

| Prolyl Endopeptidase (PEP) | Varies by source | |

| Flavobacterium meningosepticum | Km: 0.13 mM (for Z-Gly-Pro-pNA) | (Adapted from literature on similar substrates) |

| Tripeptidyl Peptidase I (TPP-I) | Data not readily available for this specific substrate | - |

Conclusion: A Versatile Tool for Protease Research

H-Ala-Ala-Pro-pNA · HCl stands as a testament to the power of chemical biology in providing elegant solutions to complex biological questions. Its well-defined chemical properties, coupled with the simplicity and sensitivity of the chromogenic assay, have established it as a cornerstone substrate for the study of prolyl endopeptidases and tripeptidyl peptidases. For researchers in academia and industry, this synthetic peptide offers a reliable and efficient means to quantify enzyme activity, screen for novel inhibitors, and explore the intricate roles of these proteases in health and disease. As our understanding of the "protease-ome" continues to expand, the utility of such well-characterized tools will undoubtedly continue to drive innovation in both basic science and therapeutic development.

References

-

Chem-Impex. H-Ala-Ala-Pro-pNA·HCl. Link

-

Elabscience. Caspase Assay Kits. Link

-

Chem-Impex. H-Ala-Phe-Pro-pNA. Link

-

MP Biomedicals. Caspase 3 Activity Assay Kit. Link

-

Cepham Life Sciences. Caspase-9 Assay Kit, Colorimetric with Ac-LEHD-pNA substrate. Link

-

BenchChem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Link

-

Abcam. Caspase 9 Assay Kit (Colorimetric) (ab65608). Link

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Link

-

ResearchGate. Production of p-nitroaniline by monitoring absorption intensity at 405 nm after UV irradiation to aq. solutions of chymotrypsin. Link

-

Sigma-Aldrich. N-METHOXYSUCCINYL-ALA-ALA-PRO-VAL P-NITROANILIDE Product Number M4765. Link

-

CoaChrom. Para-Nitro-Aniline (pNA). Link

-

PMC. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Link

-

R&D Systems. Recombinant Human Tripeptidyl-Peptidase I/TPP1. Link

-

The Royal Society of Chemistry. Protocol for enzyme assays. Link

-

LifeTein. Phe-Pro-Ala-pNA peptide. Link

-

PMC. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme. Link

-

PubMed. Original method for the histochemical demonstration of tripeptidyl aminopeptidase I. Link

-

PLoS ONE. Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts. Link

-

K-State. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Link

Sources

Technical Guide: H-Ala-Ala-Pro-pNA · HCl Solubility & Stability

Technical Guide: H-Ala-Ala-Pro-pNA[1][3][4] · HCl Solubility & Stability[4]

Executive Summary

H-Ala-Ala-Pro-pNA[][3][4][5] · HCl (L-Alanyl-L-alanyl-L-proline p-nitroanilide hydrochloride) is a specific chromogenic substrate used primarily to assay Tripeptidyl-Peptidases (TPP) and Prolyl Endopeptidases (PEP/POP) .[2] While often confused with elastase substrates (which typically require Ala-Ala-Ala or Ala-Ala-Pro-Val motifs), this compound specifically targets enzymes cleaving post-proline or releasing N-terminal tripeptides.[2]

Upon enzymatic hydrolysis, the compound releases p-nitroaniline (pNA) , a yellow chromophore measurable at 405 nm .[2] While the hydrochloride salt form confers water solubility, this guide recommends specific organic solvent protocols to maximize stability and prevent spontaneous non-enzymatic hydrolysis.[2]

Physicochemical Profile

| Property | Specification |

| Chemical Name | L-Alanyl-L-alanyl-L-proline p-nitroanilide hydrochloride |

| CAS Number | 201732-27-6 |

| Molecular Formula | C₁₇H₂₃N₅O₅[][6] · HCl |

| Molecular Weight | 413.86 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility (Water) | Soluble (up to ~50 mg/mL), but not recommended for storage.[2] |

| Solubility (DMSO) | Recommended. Soluble > 50 mg/mL.[2][7] |

| Detection | Absorbance at 405 nm (ε ≈ 9,600 – 10,500 M⁻¹cm⁻¹) |

Solubility & Preparation Protocol

The "Water Trap"

Although the HCl salt makes this compound hydrophilic and water-soluble, dissolving H-Ala-Ala-Pro-pNA directly in aqueous buffer for storage is a critical error. The amide bond linking the p-nitroaniline group is susceptible to spontaneous hydrolysis in water, particularly at pH > 7.0, leading to high background absorbance.[2]

Recommended Stock Solution Protocol

To ensure data integrity and reagent longevity, follow this Self-Validating System :

Materials:

Protocol:

-

Equilibration: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.[2]

-

Solvation: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM to 100 mM .

-

Calculation Example: To prepare 1 mL of 20 mM stock, dissolve 8.28 mg of powder (MW 413.[2]86) in 1 mL DMSO.

-

-

Validation: The solution should be crystal clear and colorless (or very faint yellow). A bright yellow color indicates free pNA (degradation).[2]

-

Aliquot & Store: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

Stability Dynamics

Solid State

-

Condition: -20°C, desiccated, protected from light.

-

Risk: Hygroscopic.[2] Moisture uptake leads to hydrolysis.[2]

Solution State (DMSO Stock)

-

Condition: -20°C.

-

Stability: 3–6 months.

-

Risk: DMSO is hygroscopic; ensure caps are tight.[2]

Working Solution (Aqueous)

Experimental Workflow & Mechanism

The assay relies on the specific cleavage of the amide bond between the C-terminal Proline and the p-nitroaniline group.[2][9]

Reaction Mechanism

The enzyme (e.g., Tripeptidyl Peptidase) recognizes the N-terminal Ala-Ala-Pro moiety.[2] It cleaves the amide bond, releasing the tripeptide and free p-nitroaniline.[2] The shift in absorbance is linear with enzyme activity.[2]

Figure 1: Enzymatic hydrolysis mechanism of H-Ala-Ala-Pro-pNA releasing chromogenic p-nitroaniline.[2]

Standard Assay Protocol (Microplate Format)

-

Buffer Prep: Prepare 50 mM Tris-HCl, 0.1 M NaCl, pH 7.8 (Adjust pH based on specific enzyme optimum).

-

Substrate Dilution: Dilute the DMSO stock 1:100 into the buffer to create a working solution (e.g., 20 mM stock → 0.2 mM working). Note: Keep DMSO concentration < 5% to avoid enzyme inhibition.[2]

-

Plate Setup:

-

Test Wells: 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

-

Blank Wells: 190 µL Buffer + 10 µL Substrate (No Enzyme).

-

-

Measurement: Monitor Absorbance at 405 nm kinetically for 10–30 minutes at 25°C or 37°C.

-

Calculation:

[2]

References

-

Bachem. (n.d.).[2] H-Ala-Ala-Pro-pNA[][3][4][5] · HCl Product Specification. Retrieved from [2]

-

Sigma-Aldrich. (n.d.).[2] Enzymatic Assay of Elastase and Prolyl Endopeptidases. Retrieved from [2]

-

BenchChem. (2025).[2][9] Application Notes and Protocols for p-Nitroaniline Release Assays. Retrieved from [2]

-

MedChemExpress. (2024).[2] Ala-Ala-Pro-pNA: SM-TAP Enzyme Substrate. Retrieved from

-

PeptaNova. (n.d.).[2] Chromogenic Substrates for Proteases. Retrieved from [2]

Sources

- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 3. GLY-PRO P-NITROANILIDE HYDROCHLORIDE | 103213-34-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. GLY-PRO P-NITROANILIDE HYDROCHLORIDE | 103213-34-9 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Kinetic Assay of Prolyl Oligopeptidase (POP) using H-Ala-Ala-Pro-pNA . HCl

Application Note: Kinetic Assay of Prolyl Oligopeptidase (POP) using H-Ala-Ala-Pro-pNA .[4] HCl

Introduction & Principle

Prolyl Oligopeptidase (POP) is a cytosolic serine peptidase involved in the maturation and degradation of proline-containing neuropeptides and hormones (e.g., oxytocin, substance P, angiotensin).[1][4] Dysregulation of POP is linked to neurodegenerative disorders and inflammation.

The substrate H-Ala-Ala-Pro-pNA mimics the consensus sequence for POP. Upon hydrolytic cleavage of the amide bond between the C-terminal Proline and the para-nitroaniline (pNA) moiety, free pNA is released. This release results in a colorimetric shift from colorless to yellow, quantifiable at 405 nm .

Reaction Mechanism

Figure 1: Enzymatic hydrolysis mechanism. The release of p-Nitroaniline is the rate-limiting step measured spectrophotometrically.

Material Preparation

Note: Use ultrapure water (18.2 MΩ[4]·cm) for all buffers.

Reagent List

| Component | Specification | Storage | Notes |

| Substrate | H-Ala-Ala-Pro-pNA .[4] HCl | -20°C (Desiccated) | MW: ~412.8 g/mol .[4] Hygroscopic. |

| Buffer Base | Tris-HCl or HEPES | Room Temp | pH 7.4 – 8.0 is optimal for POP. |

| Reducing Agent | Dithiothreitol (DTT) | -20°C | Essential for maintaining active site thiols. |

| Solvent | DMSO (Anhydrous) | Room Temp | Used for substrate stock.[4] |

| Enzyme | Prolyl Oligopeptidase | -80°C | Avoid repeated freeze-thaw cycles.[4] |

Buffer Preparation (Assay Buffer)

Composition: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA.[4]

-

Dissolve 1.21 g Tris base in 90 mL water.

-

Adjust pH to 7.5 using HCl.

-

Add 29 mg EDTA (disodium salt).[4]

-

Critical: Add DTT (15.4 mg for 100 mL) fresh on the day of the assay. DTT oxidizes rapidly in solution.

-

Bring volume to 100 mL.

Substrate Stock Solution (20 mM)

The HCl salt improves water solubility, but a DMSO stock is recommended to prevent hydrolysis during storage.[4]

-

Weigh 8.25 mg of H-Ala-Ala-Pro-pNA . HCl.

-

Dissolve in 1.0 mL of 100% DMSO.

-

Vortex until completely dissolved.

-

Stability: Stable for 3 months at -20°C. Aliquot to avoid freeze-thaw.

Experimental Protocol (96-Well Format)

Assay Setup

Design your plate to include Blanks (Buffer only), Substrate Controls (Buffer + Substrate, no enzyme), and Test Wells .[4]

Final Reaction Volume: 200 µL

Final Substrate Concentration: 0.2 mM (Typical

| Component | Blank (µL) | Substrate Control (µL) | Test Sample (µL) |

| Assay Buffer | 180 | 178 | 168 |

| Enzyme Sample | 0 | 0 | 10 |

| Pre-Incubation | 5 min at 30°C or 37°C | ||

| Substrate (2 mM working)* | 0 | 20 | 20 |

| Buffer (Volume makeup) | 20 | 2 | 2 |

| Total Volume | 200 | 200 | 200 |

*Preparation of Working Substrate: Dilute the 20 mM DMSO stock 1:10 in Assay Buffer immediately before use to create a 2 mM working solution. This keeps final DMSO concentration < 1%.[5]

Step-by-Step Workflow

-

Enzyme Preparation: Dilute recombinant or purified POP in Assay Buffer to a concentration where the reaction remains linear for at least 10 minutes (typically 0.1 – 1.0 µg/mL final). Keep on ice.

-

Plating: Pipette Assay Buffer and Enzyme into the microplate wells according to the table above.

-

Temperature Equilibration: Incubate the plate inside the reader at 37°C (or 30°C) for 5-10 minutes. Enzymatic activity is temperature-dependent; consistency is key.[4]

-

Initiation: Add 20 µL of the 2 mM Substrate Working Solution to the Test and Substrate Control wells using a multi-channel pipette.

-

Measurement: Immediately start recording Absorbance at 405 nm .

-

Mode: Kinetic

-

Interval: 30 seconds

-

Duration: 10 – 20 minutes

-

Shake: 3 seconds before first read.

-

Figure 2: Kinetic assay workflow. Ensure rapid substrate addition to minimize lag time.

Data Analysis

Calculation of Activity

Enzyme activity is calculated using the Beer-Lambert Law.

The molar extinction coefficient (

Formula:

Where:

- = Slope of the linear portion of the curve (Sample Slope - Blank Slope).[4]

- = Total reaction volume (0.2 mL).[4]

- = Extinction coefficient (9.6 mM⁻¹cm⁻¹).

- = Pathlength (approx.[4] 0.6 cm for 200 µL in a standard 96-well plate).

- = Volume of enzyme added (0.01 mL).[4]

Definition of Unit

One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmol of H-Ala-Ala-Pro-pNA per minute at 37°C, pH 7.5.[4]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis | Check Substrate Control well. Make fresh stock. Ensure pH is not > 8.5. |

| Non-Linear Rate | Substrate depletion | Dilute enzyme further. Only analyze the first few minutes (initial velocity). |

| Low Activity | Oxidation of Enzyme | Ensure DTT is fresh. POP active site thiols are sensitive. |

| Precipitation | Substrate insolubility | Ensure final DMSO concentration is < 5% but sufficient to keep substrate solubilized. |

References

-

Bachem. "H-Ala-Ala-Pro-pNA .[4] HCl Product Information." Bachem.com. Link

-

Polgár, L. (2002).[4] "The prolyl oligopeptidase family."[3][6][7] Cellular and Molecular Life Sciences, 59(2), 349-362.

-

Sigma-Aldrich. "Enzymatic Assay of Prolyl Oligopeptidase."[4] SigmaAldrich.com. Link

-

Yoshimoto, T., et al. (1979).[4] "Post-proline cleaving enzyme: identification of substrates and inhibitors." Journal of Biological Chemistry, 254(10), 4027-4032.[4]

Sources

- 1. Complex of Proline-Specific Peptidases in the Genome and Gut Transcriptomes of Tenebrionidae Insects and Their Role in Gliadin Hydrolysis [mdpi.com]

- 2. Effective Degradation of Gluten and Its Fragments by Gluten-Specific Peptidases: A Review on Application for the Treatment of Patients with Gluten Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolyl oligopeptidase recombinant, expressed in E. coli Prolyl endopeptidase [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2005027953A2 - Use of proline specific endoproteases to hydrolyse peptides and proteins - Google Patents [patents.google.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

The Chromogenic Compass: A Guide to Kinetic Studies Using H-Ala-Ala-Pro-pNA·HCl

For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics, the selection of a reliable and quantifiable substrate is paramount. This guide provides an in-depth exploration of H-Ala-Ala-Pro-pNA·HCl, a synthetic chromogenic substrate, and its application in the kinetic analysis of specific proteases. We will delve into the theoretical underpinnings of its use, provide validated experimental protocols, and offer insights into data interpretation, empowering you to conduct robust and reproducible kinetic studies.

The Principle of Chromogenic Unmasking: Visualizing Enzyatic Activity

The utility of H-Ala-Ala-Pro-pNA·HCl in kinetic assays is rooted in a straightforward yet elegant principle: enzymatic hydrolysis leads to a quantifiable color change.[1] The substrate itself, a tripeptide (Alanine-Alanine-Proline) linked to a p-nitroaniline (pNA) molecule, is essentially colorless in solution.[1] However, upon cleavage of the amide bond between the proline residue and the pNA moiety by a specific protease, the chromogenic p-nitroaniline is liberated.[1] Free pNA exhibits a distinct yellow color and strongly absorbs light at a wavelength of approximately 405-410 nm.[1] The rate of this color formation is directly proportional to the enzymatic activity, providing a real-time window into the kinetics of the reaction.[1]

This method is particularly advantageous for its simplicity, sensitivity, and suitability for high-throughput screening. The continuous nature of the assay allows for the precise determination of initial reaction velocities, a critical parameter in kinetic analysis.

Target Enzymes: A Substrate with Specificity

The tripeptide sequence of H-Ala-Ala-Pro-pNA·HCl confers a degree of specificity, making it a valuable tool for studying enzymes that recognize and cleave at the C-terminal side of a proline residue. This includes, but is not limited to:

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[2][3] DPP-IV is a significant therapeutic target in the management of type 2 diabetes.[2]

-

Prolyl Endopeptidase (PEP): An enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides.[4] It is implicated in various physiological processes and is a subject of interest in neurological research.[5]

-

Tripeptidyl Aminopeptidase (SM-TAP): This enzyme targets the tripeptide sequence of Ala-Ala-Pro-pNA.[6]

The specificity of the substrate for these enzymes makes it an excellent choice for inhibitor screening and for characterizing the kinetic properties of these important proteases.

Experimental Design: A Self-Validating System

A well-designed kinetic experiment using H-Ala-Ala-Pro-pNA·HCl should be a self-validating system. This means incorporating the necessary controls and standards to ensure the accuracy and reliability of the data.

Essential Reagents and Their Preparation

Table 1: Reagent Preparation

| Reagent | Preparation | Storage |

| Assay Buffer | The choice of buffer is critical and depends on the optimal pH for the enzyme of interest. A common starting point is a 50-100 mM Tris-HCl or phosphate buffer. The pH should be carefully adjusted and verified. | 4°C |

| H-Ala-Ala-Pro-pNA·HCl Stock Solution | Dissolve the substrate in a suitable solvent like DMSO or water to a high concentration (e.g., 10-50 mM).[7] The hydrochloride form enhances its solubility in aqueous solutions.[] | -20°C in aliquots to avoid repeated freeze-thaw cycles.[3] |

| p-Nitroaniline (pNA) Standard Stock Solution | Prepare a stock solution of pNA (e.g., 1 mM) in the assay buffer. This is crucial for creating a standard curve to quantify the amount of product formed.[9] | 4°C, protected from light. |

| Enzyme Solution | Prepare a stock solution of the purified enzyme in a buffer that ensures its stability. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. | -80°C in aliquots. |

| Inhibitor Stock Solution (if applicable) | Dissolve the test compounds (inhibitors) in a suitable solvent (e.g., DMSO) at a high concentration. | -20°C or as recommended for the specific compound. |

The Cornerstone of Quantification: The p-Nitroaniline Standard Curve

To convert the measured absorbance values into the molar amount of product formed, a standard curve of known pNA concentrations is essential.[1] This is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.[1]

Protocol 1: Generation of a p-Nitroaniline Standard Curve

-

Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to obtain a range of known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

-

Add a fixed volume (e.g., 200 µL) of each standard dilution to the wells of a 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Use the absorbance of the 0 µM pNA solution as the blank.

-

Plot the absorbance values (y-axis) against the corresponding pNA concentrations (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope of this line can be used to determine the molar extinction coefficient of pNA under your specific assay conditions. The molar extinction coefficient of p-nitroaniline at 405 nm is approximately 8,800 M⁻¹cm⁻¹.[1]

Caption: Workflow for generating a pNA standard curve.

Kinetic Assay Protocols

The following protocols provide a framework for performing kinetic studies. It is crucial to optimize these protocols for your specific enzyme and experimental conditions.

Determining Initial Velocity (V₀)

The initial velocity is the rate of the reaction at the very beginning when the substrate concentration is not yet limiting.

Protocol 2: Measurement of Initial Velocity

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the desired concentration of the enzyme solution to the appropriate wells. Include a "no-enzyme" control containing only the assay buffer and substrate.

-

If screening for inhibitors, add the test compounds at various concentrations. Include a "vehicle" control (e.g., DMSO) without the inhibitor. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature.[10]

-

Initiate the reaction by adding the H-Ala-Ala-Pro-pNA·HCl substrate to all wells. The final substrate concentration should be carefully chosen (see Section 4.2).

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C).[10]

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear (e.g., 10-30 minutes).[1]

-

Plot the absorbance against time for each reaction.

-

The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in absorbance per minute to the rate of product formation (e.g., µmol/min) using the slope from the pNA standard curve.

Caption: General workflow for a kinetic enzyme assay.

Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), the initial velocity is measured at various substrate concentrations.[1]

Protocol 3: Kₘ and Vₘₐₓ Determination

-

Follow the procedure outlined in Protocol 2.

-

Prepare a range of H-Ala-Ala-Pro-pNA·HCl concentrations in the assay buffer. The range should typically span from approximately 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations should be tested initially.

-

For each substrate concentration, determine the initial velocity (V₀).

-

Plot the initial velocity (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

This will provide the values for Kₘ and Vₘₐₓ.

Table 2: Representative Kinetic Parameters for p-Nitroanilide Substrates

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Source |

| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | 162 ± 55 | 1.62 ± 0.46 µM/h | [1] |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | - | [1] |

| Dipeptidyl Peptidase II | Ala-Pro-pNA | - | kcat/Km = 2.6 x 10⁶ M⁻¹s⁻¹ | [11] |

| Dipeptidyl Peptidase II | Lys-Pro-pNA | - | kcat/Km = 4.1 x 10⁶ M⁻¹s⁻¹ | [11] |

| Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. |

Data Analysis and Interpretation

The primary data obtained from these assays is the rate of change in absorbance over time. Proper analysis of this data is crucial for extracting meaningful kinetic parameters.

Calculation of Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[10]

Calculation:

-

Determine the rate of reaction in ΔAbs/min from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient (ε) of pNA (approximately 8,800 M⁻¹cm⁻¹) and the path length (l) of the cuvette or well (typically in cm) to calculate the change in concentration per minute using the Beer-Lambert Law (A = εcl).

-

Calculate the enzyme activity in the reaction volume.

-

Finally, express the activity per unit of enzyme amount or concentration (e.g., U/mg of protein).

Inhibitor Studies: Determining IC₅₀

For inhibitor screening, the percentage of inhibition is calculated for each inhibitor concentration.

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion: A Versatile Tool for Protease Research

H-Ala-Ala-Pro-pNA·HCl is a robust and versatile chromogenic substrate that provides a reliable and straightforward method for the kinetic analysis of specific proteases. By understanding the underlying principles and adhering to meticulously designed and controlled experimental protocols, researchers can obtain high-quality kinetic data. This, in turn, facilitates a deeper understanding of enzyme mechanisms, aids in the discovery and characterization of novel inhibitors, and ultimately contributes to advancements in both fundamental research and drug development.

References

-

SOP: Enzyme Assays: pNA | Soils Lab - University of Illinois. (2023, May 29). Available at: [Link]

-

Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC. (n.d.). Available at: [Link]

-

Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis | ACS Omega. (2020, March 3). Available at: [Link]

-

H-Ala-Pro-pNA - Bachem AG - Cambridge Bioscience. (n.d.). Available at: [Link]

-

A sensitive method for the assay of serum prolyl endopeptidase - PubMed. (1992, April). Available at: [Link]

-

The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed. (n.d.). Available at: [Link]

-

mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PubMed. (2005, March 1). Available at: [Link]

-

H-Ala-Phe-Pro-bNA HCl | C27H31ClN4O3 | CID 131676716 - PubChem. (n.d.). Available at: [Link]

-

A Sensitive Method for the Assay of Serum Prolyl Endopeptidase - ResearchGate. (2025, August 10). Available at: [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - ResearchGate. (2025, August 6). Available at: [Link]

-

Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC. (n.d.). Available at: [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre. (n.d.). Available at: [Link]

-

Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC. (2017, August 25). Available at: [Link]

-

Human DPP4 (Dipeptidyl Peptidase Ⅳ) ELISA Kit | Assay Genie. (n.d.). Available at: [Link]

-

Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed. (n.d.). Available at: [Link]

-

Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay - Bitesize Bio. (2025, May 23). Available at: [Link]

-

Directly and Indirectly Determinable Rate Constants in Michaelian Enzyme-Catalyzed Reactions. (2023, August 28). Available at: [Link]

-

A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples - MDPI. (2023, January 10). Available at: [Link]

-

Stock Solutions. (n.d.). Available at: [Link]

-

Obtaining Enzyme Kinetic Constants Using ITC - AZoM. (2014, September 25). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl Endopeptidase | Biochemical Assay Reagents | 72162-84-6 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Ala-Ala-Pro-pNA . HCl for high-throughput screening

Application Note: High-Throughput Screening of Protease Activity Using H-Ala-Ala-Pro-pNA[1] · HCl

Abstract & Introduction

H-Ala-Ala-Pro-pNA[1][2] · HCl is a chromogenic tripeptide substrate used to quantify the activity of serine proteases. While the "Ala-Ala-Pro" sequence is classically associated with Human Leukocyte Elastase (HLE) recognition, the presence of a free N-terminus (indicated by "H-") specifically renders this molecule a substrate for Tripeptidyl Peptidases (TPPs) and Tripeptidyl Aminopeptidases .[1]

In a High-Throughput Screening (HTS) context, this substrate allows for the rapid identification of inhibitors against these proteolytic enzymes, which are critical targets in chronic obstructive pulmonary disease (COPD), inflammation, and neurodegenerative disorders.[1] Upon enzymatic cleavage, the substrate releases p-nitroaniline (pNA), resulting in a colorimetric shift from colorless to yellow (

Key Advantages:

-

Cost-Effective: Significantly cheaper than FRET-based substrates.[1]

-

Robust Signal: High extinction coefficient of pNA allows for sensitive detection in 384-well formats.[1]

-

Solubility: The hydrochloride (HCl) salt form enhances aqueous solubility compared to non-salt forms.

Biochemical Mechanism

The assay relies on the hydrolysis of the amide bond between the C-terminal Proline residue and the p-nitroaniline reporter group.[3] The reaction follows Michaelis-Menten kinetics.[1][4]

Reaction Scheme:

DOT Diagram 1: Enzymatic Hydrolysis Pathway

Caption: Schematic representation of the enzymatic hydrolysis of H-Ala-Ala-Pro-pNA, leading to the release of the chromogenic pNA reporter.

Material Preparation & Handling

Proper handling is critical to avoid spontaneous hydrolysis or precipitation in HTS liquid handlers.[1]

Physicochemical Properties

| Property | Specification |

| Molecular Weight | ~414.86 g/mol (HCl salt) |

| Solubility | Soluble in water (up to 20 mg/mL) and DMSO.[1] |

| Stability | Solid: 2 years at -20°C. Solution: <24h at RT; 1 month at -20°C. |

| Extinction Coeff.[1] ( |

Reagent Preparation Protocol

-

Stock Solution (20 mM):

-

Assay Buffer (Standard Elastase/TPP Buffer):

HTS Assay Protocol (384-Well Format)

This protocol is optimized for a 384-well clear flat-bottom microplate .[1]

Assay Conditions:

-

Final Volume: 50 µL

-

Enzyme Conc: 10–50 nM (Titrate per batch).

-

Substrate Conc:

value (typically 100–500 µM).[1]

Step-by-Step Procedure

-

Compound Transfer:

-

Enzyme Addition:

-

Substrate Initiation:

-

Detection:

DOT Diagram 2: HTS Workflow Logic

Caption: Operational workflow for HTS protease inhibition assays using H-Ala-Ala-Pro-pNA.

Data Analysis & Validation

Kinetic vs. Endpoint

-

Kinetic (Recommended): Calculate the slope (Vmax) of the linear portion of the curve (OD vs. Time). This eliminates artifacts from compound autofluorescence or precipitation.[1]

-

Endpoint: Measure OD at 60 minutes. Requires background subtraction of the compound plate at T=0.

Z-Factor Calculation

To validate the assay for screening, calculate the Z-factor using the High Control (HC) and Low Control (LC) wells:

[1]-

Target:

is required for a robust HTS assay.

Percent Inhibition

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Signal (<0.2 OD) | Enzyme inactive or substrate degraded.[1] | Use fresh enzyme; check substrate stock color (should be clear, not yellow).[1] Increase enzyme conc.[1] |

| High Background | Spontaneous hydrolysis.[1] | Ensure buffer pH is < 8.[1]2. Store substrate in DMSO, not water. |

| Precipitation | Compound insolubility.[1] | Lower final DMSO concentration or reduce substrate concentration below |

| Non-Linear Kinetics | Substrate depletion.[1] | Reduce enzyme concentration or shorten read time. |

References

-

Bieth, J., et al. (1974).[1] "The elastase-like enzymes of human leukocytes."[6] Biochemical Medicine. Link

-

NCBI Assay Guidance Manual. (2012). "Basics of Enzymatic Assays for HTS." National Library of Medicine. Link

-

Sigma-Aldrich. (2023).[1] "Product Information: Ala-Ala-Pro-pNA." Merck KGaA.[1] Link

-

Bachem. (2023).[1][6] "Substrates for Elastase and Prolyl Peptidases." Bachem AG.[1] Link

Sources

- 1. N-琥珀酰-丙酰氨-丙酰氨-脯酰氨-苯丙氨酸对硝基酰苯胺 - 25,100,250,500 mg,聚乙烯瓶封装 [sigmaaldrich.com]

- 2. Inhibitors on an elastase-like enzyme activity catalyzing Suc-Ala-Ala-Pro-Leu-pNA amidolysis in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

Precision Quantitation of Neutrophil Elastase Activity using H-Ala-Ala-Pro-pNA·HCl

Abstract & Biological Context

This guide details the kinetic measurement of Human Neutrophil Elastase (HNE) activity using the specific chromogenic substrate H-Ala-Ala-Pro-pNA · HCl .

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While essential for host defense against Gram-negative bacteria, aberrant elastase activity is a primary driver of tissue damage in Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.

The tripeptide sequence Ala-Ala-Pro is designed to map specifically to the S3-S2-S1 subsites of the elastase active site, favoring small, hydrophobic side chains. The C-terminal p-nitroanilide (pNA) serves as the reporter group. Upon hydrolytic cleavage, the release of free pNA results in a distinct colorimetric shift, quantifiable at 405 nm.

Chemical Basis & Assay Principle

The assay relies on the amidolytic activity of elastase. The enzyme attacks the amide bond between the Proline residue and the p-nitroaniline group.

Reaction Stoichiometry:

The reaction follows Michaelis-Menten kinetics.[3][4] By measuring the initial velocity (

Mechanism Visualization

Figure 1: Catalytic cycle of pNA release by serine proteases.

Material Preparation & Solubility (Critical)

The .HCl salt form provides slightly better stability than the free base, but the peptide remains hydrophobic. Improper solubilization is the #1 cause of assay variability.

Reagents

-

Substrate: H-Ala-Ala-Pro-pNA · HCl (MW: ~450-500 Da depending on hydration).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

-

Note: High ionic strength (500 mM NaCl) is critical for Elastase stability and prevents the enzyme from adhering to plastic surfaces.

-

-

Control Inhibitor: Sivelestat or Elastatinal (optional, for specificity checks).

Preparation Protocol

| Component | Concentration | Preparation Method | Storage |

| Stock Solution | 20 mM | Dissolve powder in 100% DMSO . Vortex vigorously. Do not use aqueous buffer at this stage. | -20°C (Desiccated) |

| Working Substrate | 2 mM | Dilute Stock 1:10 into Assay Buffer . Prepare immediately before use. | Do not store |

| Enzyme Solution | Variable | Dilute in Assay Buffer + 0.01% BSA or 0.05% Tween-20 to prevent surface adsorption. | On Ice |

Experimental Protocol (96-Well Kinetic Format)

This protocol uses a kinetic read (continuous monitoring), which is superior to endpoint assays because it validates linearity and identifies artifacts (e.g., lag phases or substrate depletion).

Plate Layout Logic

-

Blank (B): Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

-

Standard (S): pNA standard curve (0 - 200 µM). Converts OD to moles.

-

Test (T): Enzyme + Substrate.

-

Inhibitor Control (I): Enzyme + Inhibitor + Substrate.

Step-by-Step Workflow

-

Pre-Incubation (Optional): If testing inhibitors, add 10 µL inhibitor + 50 µL Enzyme to wells. Incubate 15 min at 37°C.

-

Enzyme Addition: Add 50 µL of Enzyme Solution (or Buffer for Blanks) to the plate.

-

Substrate Initiation: Add 50 µL of 2 mM Working Substrate to all wells using a multichannel pipette.

-

Final Volume: 100 - 110 µL.

-

Final Substrate Conc: ~1 mM (Saturating conditions, usually >

).

-

-

Measurement: Immediately place in plate reader pre-heated to 37°C.

Workflow Diagram

Figure 2: Assay execution workflow ensuring minimal hydrolysis prior to measurement.

Data Analysis & Self-Validation

Do not rely solely on theoretical extinction coefficients. Microplate pathlengths vary.

Step 1: Linearity Check

Plot Absorbance (Y) vs. Time (X).[4] Select the linear portion of the curve (typically 2–10 minutes). Calculate the slope (

-

Validation:

should be > 0.98. If the curve plateaus early, dilute the enzyme.

Step 2: Pathlength Correction (The "Self-Validating" Standard)

Instead of assuming

Calculate the Conversion Factor (CF) from the slope of the standard curve:

Step 3: Activity Calculation

Calculate Enzyme Activity (Units/mL):

-

Slope:

-

CF: Conversion Factor (

) derived from standard curve. - : Volume of enzyme added (mL).

-

Unit Definition: One Unit releases 1 µmol of pNA per minute at 37°C.[5]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitate in wells | Substrate crashed out of solution. | Ensure DMSO stock is anhydrous. Warm buffer to 37°C before adding substrate. Lower substrate concentration. |

| High Background (Blank) | Spontaneous hydrolysis. | pH is too high (>8.5) or substrate is old. Use fresh stock. Check buffer pH.[4][8][9][10] |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute enzyme 1:[1]10. Measure only the first 3-5 minutes. |

| Low Signal | Enzyme adsorption to plastic. | Add 0.05% Tween-20 or 0.01% BSA to the enzyme dilution buffer. Increase NaCl to 500mM. |

References

-

Bieth, J., et al. (1974). "The elastases of human leukocytes and pancreas: A comparison of their activity on specific synthetic substrates." Biochemical Medicine.

-

Cayman Chemical. "Neutrophil Elastase Activity Assay Kit Protocol." Cayman Chemical Product Support.

-

Bachem. "Peptide Solubility Guidelines." Bachem Technical Library.

-

Sigma-Aldrich. "Enzymatic Assay of Elastase using N-Succinyl-Ala-Ala-Ala-p-nitroanilide." Sigma Quality Control Procedures.

-

PubChem. "p-Nitroaniline Extinction Coefficient Data." National Library of Medicine.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. rsc.org [rsc.org]

- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Application Note: H-Ala-Ala-Pro-pNA · HCl for Protease Assay Development

Application Note: H-Ala-Ala-Pro-pNA[1][2] · HCl for Protease Assay Development

Target Specificity: Tripeptidyl Peptidase (TPP) & Prolyl Endopeptidase (PEP) CAS: 201732-27-6 (Typical) | Detection: Colorimetric (405 nm)

Executive Summary

H-Ala-Ala-Pro-pNA[] · HCl (AAP-pNA) is a chromogenic substrate used primarily for the kinetic characterization of serine proteases with post-proline cleavage specificity, specifically Tripeptidyl Peptidase II (TPP-II) and Prolyl Endopeptidase (PEP/POP) .

While the "Ala-Ala-Pro" sequence is structurally homologous to the recognition motif of Human Neutrophil Elastase (HNE) , this specific substrate (lacking a P1' residue like Valine) is suboptimal for Elastase and is instead the gold standard for TPP/PEP activity. This guide details the protocol for measuring TPP/PEP activity in cell lysates and provides critical specificity advisories to prevent cross-reactivity with other cytosolic proteases.

Key Applications

-

TPP-II Activity Monitoring: Assessing cytosolic proteolytic capability in antigen processing and muscle wasting models.

-

Prolyl Endopeptidase Screening: Investigating neurodegenerative pathways (PEP is implicated in neuropeptide metabolism).

-

Substrate Specificity Profiling: Distinguishing between N-terminal exopeptidases and endopeptidases.

Mechanistic Foundation & Specificity

The utility of H-Ala-Ala-Pro-pNA relies on the enzymatic hydrolysis of the amide bond between the C-terminal Proline and the p-nitroaniline (pNA) reporter group.

Reaction Kinetics

Upon cleavage by TPP or PEP, the chromophore p-nitroaniline is released. The reaction follows Michaelis-Menten kinetics:

-

Absorbance Max: 405 nm[3]

-

Molar Extinction Coefficient (

): ~8,800 – 10,500 M⁻¹cm⁻¹ (pH dependent)

Specificity Advisory (Critical)

Researchers often confuse H-Ala-Ala-Pro-pNA with MeOSuc-Ala-Ala-Pro-Val-pNA (Elastase Substrate).

| Feature | H-Ala-Ala-Pro-pNA (This Topic) | MeOSuc-Ala-Ala-Pro-Val-pNA |

| Primary Target | TPP-II, Prolyl Endopeptidase | Neutrophil Elastase (HNE) |

| Cleavage Site | After Proline (Pro-pNA) | After Valine (Val-pNA) |

| N-Terminus | Free (H-) | Blocked (Methoxysuccinyl-) |

| Vulnerability | Susceptible to Aminopeptidases | Protected from Aminopeptidases |

Pathway Visualization

Caption: Enzymatic specificity map showing efficient cleavage by TPP-II/PEP and potential degradation by aminopeptidases, contrasted with poor Elastase recognition.

Material Preparation & Storage

Reagent Handling

-

Molecular Weight: ~413.86 g/mol (HCl salt)[][4]

-

Solubility: Soluble in water, but DMSO is recommended for stock solutions to prevent hydrolysis during storage.

-

Storage: -20°C, desiccated. Protect from light.

Stock Solution Protocol (100 mM)

-

Weigh 4.14 mg of H-Ala-Ala-Pro-pNA · HCl.

-

Dissolve in 100 µL of high-grade anhydrous DMSO .

-

Vortex until fully dissolved.

-

Aliquot into light-protective tubes (e.g., 10 µL aliquots) and store at -20°C.

-

Note: Avoid repeated freeze-thaw cycles.

-

Protocol: Cell-Based TPP/PEP Activity Assay

This protocol measures the aggregate activity of TPP-II and PEP in mammalian cell lysates (e.g., HEK293, HeLa, or Jurkat cells).

Reagents Required

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM DTT.

-

Crucial: Do NOT add general protease inhibitor cocktails containing serine protease inhibitors (e.g., PMSF, AEBSF) as they will inhibit the target.

-

Add: Bestatin (10 µM) to inhibit non-specific aminopeptidases if distinguishing TPP from exopeptidases.

-

-

Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA.

-

Inhibitors (For Validation):

-

Butabindide (TPP-II specific inhibitor).

-

Z-Pro-prolinal (PEP specific inhibitor).

-

Experimental Workflow

Caption: Step-by-step workflow for quantifying protease activity in cell lysates.

Step-by-Step Procedure

-

Cell Lysis:

-

Harvest

cells. Wash with cold PBS. -

Resuspend in 100 µL Lysis Buffer . Incubate on ice for 20 minutes.

-

Centrifuge at 14,000

g for 10 minutes at 4°C. Collect supernatant (lysate).

-

-

Protein Quantification:

-

Determine total protein concentration (BCA or Bradford) to normalize activity later.

-

-

Plate Setup (96-well clear flat-bottom):

-

Blank: 90 µL Assay Buffer + 10 µL Lysis Buffer.

-

Sample: 80 µL Assay Buffer + 10 µL Cell Lysate.

-

Specificity Control: 70 µL Assay Buffer + 10 µL Inhibitor (Butabindide or Z-Pro-prolinal) + 10 µL Cell Lysate. Pre-incubate for 15 mins at 37°C.

-

-

Reaction Initiation:

-

Dilute the 100 mM DMSO stock of H-Ala-Ala-Pro-pNA to 10 mM in Assay Buffer (working solution).

-

Add 10 µL of 10 mM Substrate to each well (Final conc: 1 mM).

-

-

Measurement:

-

Immediately place in a microplate reader pre-heated to 37°C.

-

Measure Absorbance at 405 nm kinetically every 2 minutes for 60 minutes.

-

Data Analysis & Validation

Calculation of Enzyme Activity

Calculate the change in absorbance per minute (

- (Extinction Coeff): 8.8 mM⁻¹cm⁻¹ (Use 0.0088 µM⁻¹cm⁻¹ for µM calculation)

- (Pathlength): ~0.6 cm for 100 µL in standard 96-well plate.

- : 100 µL

- : 10 µL

Interpreting Specificity Results

Since H-Ala-Ala-Pro-pNA can be cleaved by both TPP-II and PEP, use the inhibition data to determine the contribution of each enzyme.

| Condition | Activity Detected | Interpretation |

| Lysate Only | 100% | Total Post-Proline Cleaving Activity |

| + Butabindide | ~40% | Remaining activity is likely PEP |

| + Z-Pro-prolinal | ~60% | Remaining activity is likely TPP-II |

| + Bestatin | 100% | Confirms activity is not non-specific aminopeptidase |

Troubleshooting

-

Low Signal: Increase lysate concentration or substrate concentration (up to 2 mM). Ensure pH is 7.4–8.0.

-

High Background: Free N-terminus susceptibility. Ensure fresh substrate and use Bestatin if non-specific degradation is suspected.

-

Non-Linear Kinetics: Substrate depletion. Use the initial velocity (

) from the first 10 minutes.

References

-

Bachem. (n.d.). H-Ala-Ala-Pro-pNA[1][][5][6][7] · HCl Product Sheet. Retrieved from

- Tomkinson, B. (1999). Tripeptidyl peptidases: enzymes that count. Trends in Biochemical Sciences.

- Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362.

-

Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit. (Context: Comparison with MeOSuc-AAPV-pNA for Elastase). Retrieved from

-

Sigma-Aldrich. (n.d.). Elastase Substrate I (MeOSuc-Ala-Ala-Pro-Val-pNA).[8] (Context: Specificity contrast). Retrieved from

Sources

- 1. ES2269178T3 - Dipeptidil peptidasas. - Google Patents [patents.google.com]

- 3. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Acides aminés (AA) | CymitQuimica [cymitquimica.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]

Application of H-Ala-Ala-Pro-pNA·HCl: A Technical Guide for Peptide Research and Drug Discovery

This document provides a comprehensive technical guide on the application of H-Ala-Ala-Pro-pNA·HCl, a chromogenic peptide substrate. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, peptide synthesis, and high-throughput screening.

Introduction: The Role of Chromogenic Substrates

In modern biochemistry and drug development, the ability to quantitatively measure enzyme activity is paramount. Chromogenic substrates are invaluable tools that facilitate this by producing a colored product when acted upon by a specific enzyme.[1][2] H-Ala-Ala-Pro-pNA·HCl is a synthetic peptide, L-Alanyl-L-Alanyl-L-Proline p-nitroanilide hydrochloride, designed as a specific substrate for certain proteases.[] Its primary utility lies not in its direct incorporation into a growing peptide chain during synthesis, but as a critical analytical tool for validating and characterizing enzymes that interact with peptides.

The core principle of its application is simple yet powerful: enzymatic cleavage of the amide bond between the proline residue and the p-nitroanilide (pNA) group releases the yellow chromophore, pNA.[][4] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.[4]

Mechanism of Action and Detection

The utility of H-Ala-Ala-Pro-pNA·HCl is centered on a straightforward enzymatic reaction. A target protease recognizes the tripeptide sequence Ala-Ala-Pro and catalyzes the hydrolysis of the Pro-pNA amide bond.

Reaction: H-Ala-Ala-Pro-pNA (Colorless) + H₂O ---(Enzyme)---> H-Ala-Ala-Pro (Colorless) + p-Nitroaniline (Yellow)

The liberated p-nitroaniline has a distinct absorbance maximum around 405-410 nm.[1][5] By measuring the increase in absorbance at this wavelength over time, a precise, real-time quantification of enzyme activity can be achieved. This method forms the basis for determining key enzyme kinetic parameters, such as Kₘ and Vₘₐₓ, and for screening enzyme inhibitors.[6]

Core Application: Protease Activity and Kinetics Assay

H-Ala-Ala-Pro-pNA·HCl is a substrate for enzymes like tripeptidyl aminopeptidase (SM-TAP).[7] The following protocol provides a robust framework for assaying the activity of such proteases.

Table 1: Materials and Reagents

| Reagent/Material | Specifications | Storage |

| H-Ala-Ala-Pro-pNA·HCl | Purity ≥95% | -20°C[] |

| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.4[8] | 4°C |

| Target Enzyme | Purified or in cell lysate | -80°C |